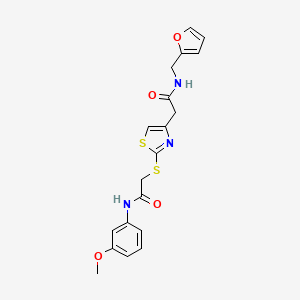

![molecular formula C18H16F3NO4S B2713794 N-[3-(1-benzofuran-2-yl)propyl]-2-(trifluoromethoxy)benzene-1-sulfonamide CAS No. 2097925-47-6](/img/structure/B2713794.png)

N-[3-(1-benzofuran-2-yl)propyl]-2-(trifluoromethoxy)benzene-1-sulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

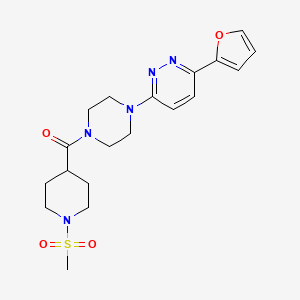

“N-[3-(1-benzofuran-2-yl)propyl]-2-(trifluoromethoxy)benzene-1-sulfonamide” is a chemical compound that has not been extensively studied yet. It has a unique structure with a benzofuran moiety and a mesanesulfonamide group. The benzofuran ring is a common structural element that appears in many medicinally important compounds . Mesanesulfonamide groups can be involved in various biological processes, sometimes acting as enzyme inhibitors.

Molecular Structure Analysis

The molecular structure of “N-[3-(1-benzofuran-2-yl)propyl]-2-(trifluoromethoxy)benzene-1-sulfonamide” includes a benzofuran ring and a mesanesulfonamide group. The benzofuran ring is a heterocyclic compound consisting of fused benzene and furan rings . The mesanesulfonamide group is a functional group containing sulfur, oxygen, and nitrogen.科学的研究の応用

Carbonic Anhydrase Inhibition

N-[3-(1-benzofuran-2-yl)propyl]-2-(trifluoromethoxy)benzene-1-sulfonamide, a sulfonamide derivative, has been studied for its role in inhibiting carbonic anhydrases. These enzymes are vital for various physiological functions, and their inhibition is a strategy in cancer therapy. One study developed glycoconjugate benzene sulfonamides that showed potent inhibition against human carbonic anhydrase isozymes, particularly the tumor-associated hCA IX, highlighting potential cancer therapy applications based on carbonic anhydrase inhibition (Wilkinson et al., 2006).

Synthesis and Applications in Chemistry

The compound's derivatives are integral in synthesizing various chemical structures. For instance, sulfonamide derivatives have been used in green and efficient synthesis methods, such as in the catalysis of nanostructured materials for forming carbon-nitrogen bonds, showcasing environmental-friendly chemical processes (Shi et al., 2009). Additionally, the compound has applications in the synthesis of prolines bearing fluorinated one-carbon units, indicating its utility in organic chemistry and drug synthesis (Nadano et al., 2006).

Cytotoxicity and Cancer Research

Research has also explored the cytotoxic properties of sulfonamide derivatives. A study synthesized polymethoxylated-pyrazoline benzene sulfonamides and investigated their cytotoxic activities on tumor and non-tumor cell lines. These compounds showed significant inhibitory effects on carbonic anhydrase isoenzymes, indicating their potential in cancer research (Kucukoglu et al., 2016).

Material Science and Catalysis

In material science, sulfonamide derivatives have been used in the synthesis of sulfonated porous aromatic frameworks, which act as solid acid catalysts. These frameworks show excellent catalytic performance and stability, suggesting their potential in industrial applications (Goesten et al., 2016).

将来の方向性

Given the lack of current information, “N-[3-(1-benzofuran-2-yl)propyl]-2-(trifluoromethoxy)benzene-1-sulfonamide” could be a potential candidate for further scientific research due to the presence of interesting structural features. The unique structural features of benzofuran and its wide array of biological activities make it a privileged structure in the field of drug discovery . Therefore, this compound could pave the way for future research in the development of new therapeutic agents .

特性

IUPAC Name |

N-[3-(1-benzofuran-2-yl)propyl]-2-(trifluoromethoxy)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16F3NO4S/c19-18(20,21)26-16-9-3-4-10-17(16)27(23,24)22-11-5-7-14-12-13-6-1-2-8-15(13)25-14/h1-4,6,8-10,12,22H,5,7,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONRMIANDPWQSSF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)CCCNS(=O)(=O)C3=CC=CC=C3OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16F3NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[3-(1-benzofuran-2-yl)propyl]-2-(trifluoromethoxy)benzene-1-sulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

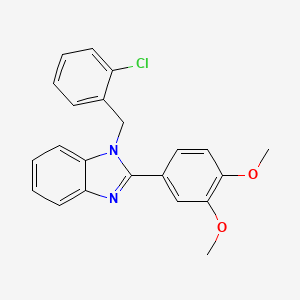

![Ethyl 2-{[3-(4-methylpiperazin-1-yl)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2713713.png)

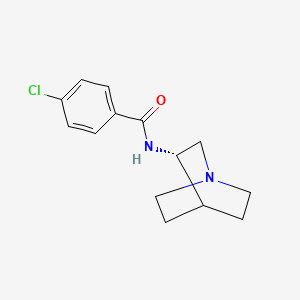

![3-(3-benzyl-1,2,4-oxadiazol-5-yl)-1-methyl-5-(pyridin-2-ylcarbonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B2713714.png)

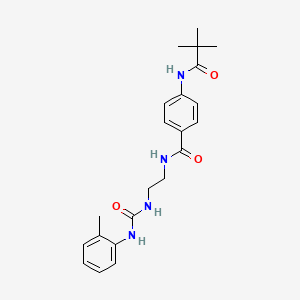

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2713715.png)

![N-(benzo[d]thiazol-2-yl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2713719.png)

![5-chloro-2-(methylsulfanyl)-N-[(2-phenoxypyridin-4-yl)methyl]pyrimidine-4-carboxamide](/img/structure/B2713724.png)